2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
A number of novel benzothiazole derivatives bearing 1,2,3-triazole has been synthesized . The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of the products are confirmed by 1H and 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical and Chemical Properties Analysis
The molecular weight of the compound is 410.51.Scientific Research Applications
DNA Interaction and Cellular Applications
Benzothiazole derivatives, including those with piperazine rings, have been extensively studied for their ability to interact with DNA and for their cellular applications. For example, Hoechst 33258, a compound structurally related to benzothiazoles, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction has leveraged its use as a fluorescent DNA stain, providing insights into chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosomes analysis. Such compounds also find applications as radioprotectors and topoisomerase inhibitors, offering a pathway for rational drug design based on their DNA binding characteristics (Issar & Kakkar, 2013).
Pharmacological Activities
Benzothiazole derivatives exhibit a wide range of pharmacological activities due to their structural diversity. The unique properties of the benzothiazole ring, especially when modified with various substituents, have shown promising anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities. These activities underscore the importance of benzothiazole as a critical scaffold in medicinal chemistry, facilitating the development of new therapeutic agents (Bhat & Belagali, 2020).
Synthetic and Biological Importance
The synthesis and exploration of benzothiazole and piperazine derivatives highlight their significant role in medicinal chemistry. Compounds like Frentizole, a urea benzothiazole derivative, illustrate the therapeutic potential of these chemicals in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus. The broad spectrum of biological activities presented by these compounds, including their use as commercial fungicides and herbicides, emphasizes their importance in drug discovery and development (Rosales-Hernández et al., 2022).
Therapeutic Potential and Drug Development
The therapeutic potential of benzothiazole derivatives has been widely recognized, with several molecules containing the benzothiazole ring system in clinical use for various diseases and disorders. The structural simplicity of these compounds, combined with their extensive antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, positions them as valuable entities in drug discovery. Their capability to serve as ligands for various biomolecules has attracted medicinal chemists' interest, particularly in developing therapies for cancer, signifying the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the solvent environment .
Future Directions
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-23-6-8-24(9-7-23)20-22-16-5-3-14(11-18(16)28-20)26-19(25)13-2-4-15-17(10-13)27-12-21-15/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCMYFAONQPUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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